5-(5-Methoxy-3-methyl-2H-indol-2-ylidene)-1,3,4-oxadiazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Methoxy-3-methyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that combines an indole moiety with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methoxy-3-methyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methoxy-3-methylindole-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or oxadiazole rings.
Scientific Research Applications
Chemistry
In chemistry, 5-(5-Methoxy-3-methyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, this compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for further pharmacological research.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its structural features suggest it could be developed into drugs for treating various diseases, including infections and cancers.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(5-Methoxy-3-methyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(5-Methoxy-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione
- 5-(3-Methyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione
- 5-(5-Methoxy-3-methyl-1H-indol-2-yl)-1,3,4-oxadiazole
Uniqueness
What sets 5-(5-Methoxy-3-methyl-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione apart from similar compounds is the specific combination of functional groups and their positions on the indole and oxadiazole rings
Properties
CAS No. |
166328-55-8 |
---|---|
Molecular Formula |
C12H11N3O2S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
5-(5-methoxy-3-methyl-1H-indol-2-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C12H11N3O2S/c1-6-8-5-7(16-2)3-4-9(8)13-10(6)11-14-15-12(18)17-11/h3-5,13H,1-2H3,(H,15,18) |
InChI Key |
WGBIECVMALERNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C3=NNC(=S)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.